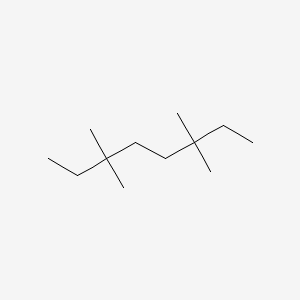
3,3,6,6-Tetramethyloctane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,6,6-Tetramethyloctane is a hydrocarbon with the molecular formula C12H26. It is a branched alkane, characterized by its four methyl groups attached to the third and sixth carbon atoms of the octane chain . This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of 3,3,6,6-Tetramethyloctane typically involves the alkylation of smaller hydrocarbons. One common method is the reaction of isobutylene with isobutane in the presence of a strong acid catalyst, such as sulfuric acid or hydrofluoric acid . This reaction proceeds under controlled temperature and pressure conditions to ensure the selective formation of the desired product. Industrial production methods may involve similar catalytic processes, optimized for large-scale synthesis.
Chemical Reactions Analysis
3,3,6,6-Tetramethyloctane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form alcohols, ketones, or carboxylic acids, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions typically involve the addition of hydrogen to the molecule, often using catalysts such as palladium or nickel.
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation with potassium permanganate may yield carboxylic acids, while halogenation with chlorine gas can produce various chlorinated derivatives.
Scientific Research Applications
3,3,6,6-Tetramethyloctane has several applications in scientific research:
Chemistry: It serves as a model compound for studying the effects of branching on the physical and chemical properties of alkanes.
Biology: Its derivatives are used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Research into its derivatives has led to the development of new drugs with improved efficacy and reduced side effects.
Industry: It is used as a solvent and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism by which 3,3,6,6-Tetramethyloctane exerts its effects depends on the specific application. In chemical reactions, its branched structure influences the reactivity and selectivity of the molecule. For example, the presence of multiple methyl groups can hinder certain reactions, while promoting others. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to elicit a desired response .
Comparison with Similar Compounds
3,3,6,6-Tetramethyloctane can be compared to other branched alkanes, such as:
2,2,4-Trimethylpentane:
2,2,3,3-Tetramethylbutane: Another highly branched alkane, used in various chemical applications.
3,3,5,5-Tetramethylhexane: Similar in structure, but with a shorter carbon chain.
The uniqueness of this compound lies in its specific branching pattern, which imparts distinct physical and chemical properties compared to its analogs.
Properties
CAS No. |
62199-46-6 |
|---|---|
Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
3,3,6,6-tetramethyloctane |
InChI |
InChI=1S/C12H26/c1-7-11(3,4)9-10-12(5,6)8-2/h7-10H2,1-6H3 |
InChI Key |
PAEUGKMMSQUAGH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)CCC(C)(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















